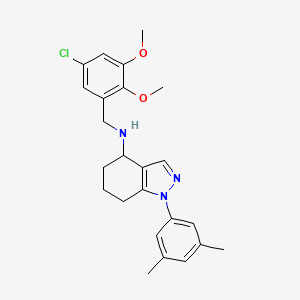![molecular formula C23H26N4O B6117338 N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6117338.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide, also known as NPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoxaline derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and cancer research.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide has shown potential applications in various fields of scientific research. In neuroscience, it has been studied for its ability to modulate the activity of ion channels and receptors in the brain. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In pharmacology, this compound has been studied for its potential as a drug candidate. It has been shown to have potent antitumor activity, making it a promising candidate for the treatment of cancer. It has also been studied for its potential as an analgesic and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide is not fully understood, but it is believed to act on ion channels and receptors in the brain. It has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory. It has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). These effects suggest that this compound may have neuroprotective and neuroregenerative effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide in lab experiments is its potency. It has been shown to have potent effects at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its complex synthesis method. It requires specialized equipment and expertise in organic chemistry, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide. One direction is to further investigate its mechanism of action and its effects on ion channels and receptors in the brain. Another direction is to study its potential as a drug candidate for the treatment of neurodegenerative diseases and cancer. Additionally, there is a need for further research on the synthesis of this compound and its derivatives to improve its accessibility to researchers.
Synthesemethoden
N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide can be synthesized using a multistep process that involves the reaction of piperidine with 3-phenylpropanol to form N-[1-(3-phenylpropyl)-3-piperidinyl]propan-1-amine. This intermediate is then reacted with 6-bromoquinoxaline-2-carboxylic acid to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Eigenschaften
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(19-10-11-21-22(16-19)25-13-12-24-21)26-20-9-5-15-27(17-20)14-4-8-18-6-2-1-3-7-18/h1-3,6-7,10-13,16,20H,4-5,8-9,14-15,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZGABTVBYQCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
![1-(2-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6117266.png)
![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)
![4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B6117282.png)
![2-methyl-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6117285.png)
![N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)

![7-nitro-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6117299.png)

![2-(2-fluorophenyl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117317.png)
![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6117322.png)

![N-(4-isopropylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117333.png)
![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)
